molecular formula C₂₈H₃₁D₄FO₇ B1158084 Amcinonide-d4

Amcinonide-d4

Cat. No.: B1158084
M. Wt: 506.6
Attention: For research use only. Not for human or veterinary use.
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Description

Amcinonide-d4 is a deuterium-labeled analog of Amcinonide, a synthetic glucocorticoid receptor agonist. It is primarily used in biomedical research as an internal standard or tracer to study pharmacokinetics, metabolic pathways, and receptor-binding mechanisms. The compound retains the core structure of Amcinonide but incorporates four deuterium atoms at specific positions, enhancing its stability in mass spectrometry and reducing metabolic degradation .

Properties

Molecular Formula

C₂₈H₃₁D₄FO₇

Molecular Weight

506.6

Synonyms

(11β,16α)-21-(Acetyloxy)-16,17-[cyclopentylidenebis(oxy)]-9-fluoro-11-hydroxypregna-1,4-diene-3,20-dione-d4;  Amciderm-d4;  Amcinonid-d4;  Amcinonide-d4;  CL 34699-d4;  Cyclocort-d4;  Penticort-d4;  Visderm-d4; 

Origin of Product

United States

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₂₈H₃₁D₄FO₇
  • Purity : >98%
  • Clinical Status: No clinical development reported (research use only) .
  • Mechanism: Binds to the glucocorticoid receptor (GR) with high affinity and inhibits NO release from activated microglia (IC₅₀ = 3.38 nM) .

Structural and Functional Analogues

The following table summarizes critical differences between Amcinonide-d4 and related glucocorticoid derivatives:

Compound Key Structural Features Deuterium Labeling Receptor Affinity Research Applications
This compound 16,17-cyclopentanone acetal; 21-acetate group 4 deuterium atoms High GR affinity (IC₅₀: 3.38 nM) Metabolic tracing, receptor studies
Amcinonide Identical to this compound without deuterium None Similar GR affinity Topical anti-inflammatory agent
21-Desacetyl Amcinonide Lacks 21-acetate group None Reduced metabolic stability Prodrug metabolism studies
Dexamethasone-d4 Fluorinated, deuterated at C16 and C17 4 deuterium atoms High GR affinity Inflammation and gene regulation studies
Difluprednate-d3 21-esterified butyrate; 3 deuterium atoms 3 deuterium atoms Enhanced ocular bioavailability Ophthalmic drug metabolism
Key Observations:

Deuterium Effects: this compound exhibits improved metabolic stability compared to non-deuterated Amcinonide, making it ideal for tracer studies.

Functional Group Modifications: Removal of the 21-acetate group (e.g., 21-Desacetyl Amcinonide) reduces glucocorticoid activity, highlighting the importance of this moiety in receptor interaction .

Class-Specific Variations: Unlike fluorinated analogs like Dexamethasone-d4, this compound lacks fluorine but retains potent anti-inflammatory activity via cyclopentanone acetal stabilization .

Pharmacokinetic and Regulatory Considerations

  • Metabolic Stability: Deuterium labeling in this compound slows hepatic CYP450-mediated oxidation, extending its half-life in vitro compared to Amcinonide .

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